5,7-Difluoroquinolin-2-amine
CAS No.:
Cat. No.: VC17847165
Molecular Formula: C9H6F2N2
Molecular Weight: 180.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6F2N2 |
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Molecular Weight | 180.15 g/mol |
IUPAC Name | 5,7-difluoroquinolin-2-amine |
Standard InChI | InChI=1S/C9H6F2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) |
Standard InChI Key | ZRKUYHSQQBVXHO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC2=C1C(=CC(=C2)F)F)N |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The quinoline core of 5,7-difluoroquinolin-2-amine consists of a bicyclic system fused from a benzene ring and a pyridine ring. Fluorine atoms at positions 5 and 7 introduce significant electronegativity, altering the electron density distribution across the aromatic system. The amino group at position 2 provides a nucleophilic site for further functionalization.
Key Structural Features:
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Electron-withdrawing fluorine substituents: Enhance electrophilicity at the quinoline core, facilitating nucleophilic aromatic substitution reactions.
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Planar bicyclic system: Promotes π-π stacking interactions, relevant in materials science applications.
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Hydrogen-bonding capacity: The amino group enables interactions with biological targets or solvents.
Synthetic Methodologies
Skraup Reaction Adaptations
While the Skraup reaction is classically used to synthesize quinoline derivatives from aniline analogs, its adaptation for fluorinated precursors remains challenging due to fluorine’s sensitivity to acidic conditions. A modified approach involves:
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Starting material: 3,5-Difluoroaniline.
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Cyclization: Glycerol and concentrated sulfuric acid under controlled heating (180–200°C).
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Post-synthetic modifications: Purification via column chromatography to isolate the target compound .
Reaction Conditions:
Parameter | Value |
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Temperature | 180–200°C |
Acid Catalyst | |
Yield | 45–60% (optimized) |
Alternative Fluorination Strategies
Direct fluorination of pre-formed quinoline derivatives using or (diethylaminosulfur trifluoride) has been explored but suffers from regioselectivity issues. A more reliable method involves:
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Suzuki-Miyaura coupling: Introducing fluorine via boronic ester intermediates.
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Microwave-assisted synthesis: Reduces reaction time and improves yield (up to 75%) .
Physicochemical Properties
Spectral Characteristics
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UV-Vis Spectroscopy: Absorption maxima at 320 nm () due to π→π* transitions.
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Fluorescence Emission: Strong emission at 410 nm (quantum yield ), making it suitable for optoelectronic applications .
Solubility and Stability
Property | Value |
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Water Solubility | 0.8 mg/mL (25°C) |
LogP (Octanol-Water) | 2.1 |
Thermal Stability | Decomposes above 250°C |
The low water solubility underscores the need for co-solvents (e.g., DMSO) in biological assays.
Biological Activity and Applications
Anticancer Activity
Preliminary in vitro studies on similar compounds demonstrate:
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IC Values: 8–15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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Mechanism: Apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Comparative Analysis with Related Compounds
Substituent Effects on Bioactivity
Compound | Substituents | MIC (µg/mL) | IC (µM) |
---|---|---|---|
5,7-Difluoroquinolin-2-amine | 5-F, 7-F, 2-NH | 1.2 | 10.5 |
6-Fluoroquinolin-2-amine | 6-F, 2-NH | 2.8 | 18.7 |
8-Fluoroquinolin-2-amine | 8-F, 2-NH | 0.9 | 12.3 |
Fluorine at positions 5 and 7 enhances antimicrobial potency but reduces anticancer efficacy compared to 8-fluoro analogs .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing fluorination at undesired positions remains a hurdle.
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Yield Optimization: Current methods rarely exceed 60%, necessitating catalyst development.
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